(R)-2,2,2-Trifluoro-1-P-tolylethanamine CAS 1391458-37-9
(R)-2,2,2-Trifluoro-1-P-tolylethanamine CAS 1391458-37-9
Engineering Metabolic Resilience: A Technical Whitepaper on (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine (CAS 1391458-37-9)
Executive Summary
The integration of fluorine into organic scaffolds has revolutionized modern drug discovery. Among fluorinated building blocks, enantiopure
Physicochemical Profiling & Structural Rationale
To understand the strategic value of this compound, one must analyze the "Fluorine Effect." The table below summarizes the core quantitative data and structural properties of the target scaffold.
| Property | Value / Description |
| Chemical Name | (R)-2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride |
| CAS Number | 1391458-37-9 |
| Molecular Formula | C9H10F3N · HCl |
| Molecular Weight | 225.64 g/mol (Hydrochloride salt) |
| InChIKey | BAQJFAAJNRYVPI-DDWIOCJRSA-N |
| Physical Form | White solid |
The Causality of the
Asymmetric Synthesis Workflow
Achieving the strict enantiomeric purity required for pharmaceutical applications necessitates a highly controlled stereoselective synthesis. The industry standard for accessing chiral
Workflow for the asymmetric synthesis of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine via Ellman's auxiliary.
Protocol 1: Diastereoselective Trifluoromethylation via Ellman’s Auxiliary
Note: This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming quantitative conversion via the listed In-Process Controls (IPCs).
Step 1: Imine Condensation
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Methodology: Suspend p-tolualdehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous tetrahydrofuran (THF). Add Titanium(IV) ethoxide (Ti(OEt)4) (2.0 eq) dropwise at room temperature. Stir for 12 hours.
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Causality: Ti(OEt)4 is strictly required as it serves a dual purpose: it acts as a Lewis acid to activate the aldehyde carbonyl for nucleophilic attack, and it acts as an irreversible water scavenger. Removing water drives the thermodynamic equilibrium entirely toward the sulfinimine, preventing hydrolysis.
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Self-Validation (IPC): Analyze an aliquot via 1H NMR. The reaction is complete when the aldehyde proton signal (~10.0 ppm) is entirely replaced by the characteristic sulfinimine CH=N proton (~8.5 ppm).
Step 2: Nucleophilic Trifluoromethylation
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Methodology: Cool the sulfinimine solution to -78 °C under inert argon. Add TMSCF3 (1.5 eq), followed by a catalytic amount of anhydrous K3PO4 (0.1 eq)[2]. Stir at -78 °C for 4 hours, then slowly warm to room temperature.
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Causality: TMSCF3 is inert on its own. The K3PO4 acts as an initiator; the phosphate oxygen attacks the silicon atom of TMSCF3, forming a highly reactive pentacoordinate silicate intermediate that readily transfers the CF3⁻ anion. The bulky tert-butyl group of the (R)-sulfinyl auxiliary sterically shields one face of the imine, forcing the CF3 group to attack exclusively from the less hindered Re-face. This stereoelectronic control dictates the final (R)-configuration of the amine.
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Self-Validation (IPC): Quench a 0.1 mL aliquot and analyze via 19F NMR. The disappearance of the TMSCF3 signal (-67 ppm) and the emergence of a new doublet at approximately -75 ppm confirms successful C-CF3 bond formation.
Step 3: Auxiliary Cleavage and Salt Formation
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Methodology: Isolate the intermediate sulfinamide and dissolve in methanol. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. Precipitate the product using cold diethyl ether.
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Causality: The highly acidic conditions selectively protonate and hydrolyze the N-S bond of the sulfinyl group without cleaving the highly robust C-CF3 or C-N bonds. Precipitation in ether directly yields the hydrochloride salt in high purity, removing organic-soluble byproducts.
Application in Medicinal Chemistry & Drug Design
The incorporation of (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine into a drug candidate is primarily utilized to overcome severe pharmacokinetic liabilities associated with standard benzylic amines.
Comparison of metabolic degradation pathways: Standard benzylamine vs. α-CF3 benzylamine.
Standard benzylamines possess highly reactive
Analytical Validation: Chiral Purity Determination
Because enantiomers can exhibit drastically different pharmacological profiles, validating the enantiomeric excess (ee) of the synthesized (R)-2,2,2-Trifluoro-1-(p-tolyl)ethanamine is a critical regulatory requirement.
Protocol 2: Chiral HPLC and Identity Validation
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Chromatographic Method: Chiral High-Performance Liquid Chromatography (HPLC).
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Stationary Phase: Daicel Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
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Mobile Phase: Hexane / Isopropanol (90:10 v/v) modified with 0.1% Diethylamine (DEA).
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Causality Behind DEA Addition: The addition of 0.1% DEA to the mobile phase is non-negotiable for primary amines. DEA acts as a competing base that coats the residual acidic silanol groups on the silica stationary phase. Without DEA, the basic amine of the analyte would irreversibly bind to these silanols, causing severe peak tailing and destroying the baseline resolution required to accurately integrate the (R) and (S) enantiomer peaks.
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Detection & Identity: Monitor UV absorbance at 210 nm and 254 nm. To validate structural identity, couple the output to a High-Resolution Mass Spectrometer (HRMS). The mass spectrum must yield an exact [M+H]⁺ ion at m/z 190.0838 (corresponding to the free base C9H10F3N).
References
- Sigma-Aldrich. "(R)-2,2,2-trifluoro-1-(p-tolyl)ethan-1-amine hydrochloride | 1391458-37-9". Sigma-Aldrich Product Catalog.
- García-Vázquez, V., et al. "Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines". Organic Letters - ACS Publications, 2022.
- Wolleb, H., et al. "Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine". Helvetica Chimica Acta, 2023.
